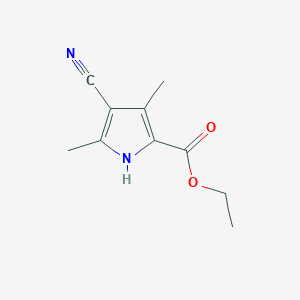

ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-4-14-10(13)9-6(2)8(5-11)7(3)12-9/h12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULBRDPVMGNAIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280568 | |

| Record name | ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-38-7 | |

| Record name | NSC17444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with cyanoacetamide in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrrole ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Products may include pyrrole derivatives with aldehyde or carboxylic acid groups.

Reduction: The major product is ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Substitution: Depending on the nucleophile, various substituted pyrrole derivatives can be formed.

Scientific Research Applications

Chemistry

Ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile intermediate in organic synthesis.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Pyrrole derivatives with aldehyde or carboxylic acid groups |

| Reduction | Lithium aluminum hydride | Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate |

| Substitution | Amines or alcohols | Various substituted pyrrole derivatives |

Biology

Research indicates that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties. The cyano group may enhance interactions with biological targets, such as enzymes or receptors, which could lead to therapeutic effects.

Medicine

This compound is being investigated as a precursor for drug development. Its structural features allow for modifications that can lead to new pharmacological agents targeting various diseases.

Industry

In industrial applications, this compound is utilized in synthesizing dyes and pigments due to its unique chemical properties. The ability to modify its structure allows for the creation of materials with specific optical or chemical characteristics.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing anticancer drugs .

Case Study 2: Synthesis of Novel Derivatives

Researchers have explored the synthesis of novel derivatives from this compound by modifying the cyano group through reduction reactions. These derivatives were tested for biological activity, revealing enhanced antimicrobial properties compared to the parent compound .

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrole derivatives with varying substituents at the 4-position exhibit distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Pyrrole Derivatives

Key Comparative Insights

Electronic Effects: The cyano group in the target compound increases electron deficiency at the pyrrole ring, enhancing acidity of the NH proton compared to the parent (unsubstituted) and bromo derivatives. This property is critical in catalytic and supramolecular applications . The formyl group (-CHO) in the Schiff base precursor introduces electrophilicity, enabling condensation reactions , while the bromo group (-Br) serves as a leaving group for further functionalization .

Steric and Solubility Effects: Bulky substituents like the hydrazonomethyl group in the dinitrobenzoyl derivative reduce solubility in polar solvents but enhance crystal packing efficiency, as shown in X-ray studies . The cyano group improves solubility in aprotic solvents (e.g., DMSO) compared to the hydrophobic bromo derivative .

Schiff bases derived from the formyl analogue exhibit antibacterial activity, likely due to imine-mediated interactions with bacterial enzymes .

Synthetic Routes: The parent compound (ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate) is a common precursor; the cyano group is introduced via condensation with ethyl cyanoacetate , while bromination at position 4 requires electrophilic substitution .

Table 2: Computational and Experimental Data

Biological Activity

Ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a cyano group at the 4-position, two methyl groups at the 3 and 5 positions, and an ethyl ester group at the 2-position. The presence of the cyano group is significant as it contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The cyano group can engage in hydrogen bonding and electrostatic interactions with biomolecules, while the pyrrole ring can participate in π-π stacking interactions. These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, demonstrating minimal inhibitory concentrations (MICs) comparable to standard antibiotics. For example:

| Bacterial Strain | MIC (µg/mL) | Standard Control (µg/mL) |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13 - 0.255 | Vancomycin (0.5 - 1) |

| Staphylococcus epidermidis | 8 | Vancomycin (0.5 - 1) |

| Escherichia coli | 12.5 | Ciprofloxacin (2) |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. The compound was shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, studies have demonstrated that it affects key signaling pathways associated with cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of pyrrole derivatives, including this compound:

- Lead Optimization in Antimalarial Research : A study focused on optimizing pyrrole derivatives for dihydroorotate dehydrogenase inhibition in Plasmodium species showed that modifications at the pyrrole ring significantly influenced biological activity. Ethyl 4-cyano derivatives displayed improved selectivity over mammalian enzymes while maintaining potent activity against Plasmodium DHODHs .

- Antibacterial Activity Evaluation : Another research effort evaluated various pyrrole-based compounds against resistant bacterial strains. Ethyl 4-cyano derivatives exhibited enhanced antibacterial effects compared to traditional antibiotics, indicating their potential as effective therapeutic agents .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other similar compounds:

| Compound | Key Feature | Biological Activity |

|---|---|---|

| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | Lacks cyano group | Lower antimicrobial activity |

| Ethyl 4-amino-3,5-dimethyl-1H-pyrrole-2-carboxylate | Reduced reactivity due to amine | Altered biological effects |

| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Contains formyl group | Different chemical properties |

The presence of the cyano group in ethyl 4-cyano derivatives enhances their reactivity and potential biological activity compared to these analogs .

Q & A

Basic: What are the common synthetic routes for ethyl 4-cyano-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrrole-2-carboxylate derivatives are often prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions in the presence of a base like triethylamine. Yields vary significantly (23–45%) depending on substituent reactivity, solvent choice (e.g., DMF, toluene), and temperature . Purification via column chromatography or recrystallization is critical to isolate the product from side reactions (e.g., over-acylation). Monitoring reaction progress using TLC or LCMS ensures optimal termination points .

Basic: How is the molecular structure of this compound validated using spectroscopic and crystallographic methods?

Methodological Answer:

Structural confirmation relies on:

- 1H/13C NMR : Chemical shifts for the pyrrole NH (~12.5 ppm), cyano groups, and ester carbonyls are compared against DFT-calculated values to validate assignments. Discrepancies >0.5 ppm may indicate solvent effects or tautomerism .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) reveal hydrogen-bonded dimers and torsional angles between substituents. Lattice parameters (e.g., a = 12.5463 Å, β = 105.042°) are refined using single-crystal data .

- Mass spectrometry : ESIMS ([M+1]+) confirms molecular weight, while fragmentation patterns distinguish regioisomers .

Advanced: How do DFT studies enhance the understanding of electronic properties and reaction mechanisms for this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict:

- Electron density distributions : The cyano group’s electron-withdrawing effect lowers the pyrrole ring’s HOMO energy, influencing reactivity in electrophilic substitutions .

- NLO properties : Polarizability and hyperpolarizability values are computed to assess potential nonlinear optical applications .

- Reaction pathways : Transition states for acylations or cyclizations are modeled to optimize activation energies and solvent effects .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?

Methodological Answer:

Discrepancies arise from solvent interactions (e.g., toluene-d8 vs. DMSO-d6) or conformational flexibility. Strategies include:

- Solvent correction models : Apply regression formulas (e.g., δ_calc = δ_gas + 0.92δ_solvent) to align DFT (gas-phase) and experimental (solution) NMR shifts .

- Dynamic effects : Use MD simulations to account for rotational barriers (e.g., ester group rotation) affecting averaged chemical shifts .

- Tautomer equilibria : Variable-temperature NMR identifies coexisting tautomers (e.g., 1H vs. 2H-pyrrole forms) .

Advanced: What experimental design methodologies optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer:

- Factorial design : Vary factors like temperature, catalyst loading, and solvent polarity in a 2^k factorial matrix to identify significant interactions. For example, higher temperatures (80°C) improve acylation yields but may promote decomposition .

- DoE (Design of Experiments) : Response surface modeling (e.g., Central Composite Design) pinpoints optimal reagent ratios and reaction times .

- High-throughput screening : Robotic platforms test 96-well plate conditions (e.g., varying acyl chlorides) to rapidly map structure-activity relationships .

Advanced: What role does hydrogen bonding play in the crystal packing and stability of this compound?

Methodological Answer:

X-ray studies reveal intermolecular N–H···O=C hydrogen bonds between the pyrrole NH and ester carbonyls, forming dimeric units. These interactions stabilize the crystal lattice and influence melting points. Weak C–H···π interactions between methyl groups and aromatic rings further enhance packing efficiency . Thermal gravimetric analysis (TGA) correlates hydrogen-bond strength with decomposition temperatures (>200°C) .

Advanced: How can structure-activity relationship (SAR) studies guide its pharmaceutical potential?

Methodological Answer:

- Bioisosteric replacements : Substitute the cyano group with halogens or methoxy to modulate lipophilicity (logP) and bioavailability .

- Enzyme inhibition assays : Test derivatives against kinases or proteases; e.g., ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate analogs show lipid-lowering effects via AMPK activation .

- Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina to prioritize syntheses .

Advanced: How do substituent electronic effects influence reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer:

- Electron-withdrawing groups (CN) : Activate the pyrrole ring toward nucleophilic aromatic substitution but deactivate it in Pd-catalyzed couplings. Use Suzuki-Miyaura conditions with electron-deficient aryl boronic acids .

- Steric effects : 3,5-Dimethyl groups hinder ortho-substitutions, favoring para-functionalization. Kinetic studies (e.g., UV-Vis monitoring) quantify steric parameters (Es) .

- Cycloadditions : The cyano group participates in [3+2] cycloadditions with azides, forming tetrazole derivatives under Cu catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.